An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene
An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potent and selective biological activities, particularly its role as an inhibitor of cytochrome P450 1B1 (CYP1B1) and its promising anti-cancer properties. This technical guide provides a comprehensive overview of TMS, including its synthesis, key biological activities with supporting quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Chemical Properties and Synthesis
2,3',4,5'-Tetramethoxystilbene is a trans-stilbene derivative with the chemical formula C₁₈H₂₀O₄ and a molecular weight of 300.35 g/mol . Its structure is characterized by four methoxy groups strategically positioned on the two phenyl rings.
Synthesis via Horner-Wadsworth-Emmons Reaction
A common and efficient method for the synthesis of trans-stilbenes like TMS is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate ylide with an aldehyde.
Experimental Protocol: Synthesis of 2,3',4,5'-Tetramethoxystilbene
Materials:
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2,4-Dimethoxybenzaldehyde
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3,5-Dimethoxybenzyl bromide
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Triethyl phosphite
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for chromatography
Procedure:
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Preparation of the Phosphonate Ester:
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In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in triethyl phosphite (1.2 eq).
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Heat the mixture at reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the excess triethyl phosphite under reduced pressure to obtain the crude diethyl (3,5-dimethoxybenzyl)phosphonate. This is often used in the next step without further purification.
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Horner-Wadsworth-Emmons Reaction:
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In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of the crude diethyl (3,5-dimethoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.
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Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Work-up and Purification:
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3',4,5'-tetramethoxystilbene as a solid.
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Biological Activity
TMS exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.
Inhibition of Cytochrome P450 Enzymes
TMS is a potent and selective inhibitor of CYP1B1, an enzyme that is overexpressed in many human tumors and is involved in the metabolic activation of procarcinogens.[1][2]
Table 1: Inhibitory Activity of 2,3',4,5'-Tetramethoxystilbene against Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | IC₅₀ (nM) |
| CYP1B1 | 6[1] |
| CYP1A1 | 300[1] |
| CYP1A2 | 3100[1] |
IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme activity.
Anti-Cancer Activity: Induction of Apoptosis
TMS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including the MCF-7 human breast cancer cell line.[3] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Materials:
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MCF-7 human breast cancer cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
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2,3',4,5'-Tetramethoxystilbene (dissolved in DMSO)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well microtiter plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding:
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Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.
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Incubate the plates for 24 hours to allow the cells to attach.
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Treatment with TMS:
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Prepare serial dilutions of TMS in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.
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Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMS. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubate the plates for 48 or 72 hours.
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MTT Assay:
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After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate the plates for an additional 4 hours at 37°C.
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Carefully remove the medium from the wells.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 10 minutes to ensure complete dissolution.
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Data Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability using the following formula:
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% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
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Signaling Pathways
The anti-cancer effects of TMS are attributed to its ability to modulate specific signaling pathways, primarily the intrinsic apoptotic pathway.
Intrinsic Apoptotic Pathway
TMS treatment in breast cancer cells leads to the upregulation of pro-apoptotic BH3-only proteins, such as Noxa and Bim.[3] These proteins antagonize anti-apoptotic Bcl-2 family members, leading to the activation of Bax. Activated Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[3][4]
Caption: Intrinsic apoptotic pathway induced by TMS.
Experimental Workflow for Apoptosis Analysis
The following workflow outlines the key steps in assessing TMS-induced apoptosis.
